molecular formula C10H14O8 B15175220 Pentanoic acid, 5,5'-dioxybis[5-oxo- CAS No. 10195-54-7

Pentanoic acid, 5,5'-dioxybis[5-oxo-

Cat. No.: B15175220
CAS No.: 10195-54-7
M. Wt: 262.21 g/mol
InChI Key: AZCJWTGZSWIVHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanoic acid, 5,5’-dioxybis[5-oxo-] can be synthesized through the oxidation of glutaric acid derivatives. One common method involves the reaction of glutaric acid with hydrogen peroxide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.

Industrial Production Methods

Industrial production of pentanoic acid, 5,5’-dioxybis[5-oxo-] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5,5’-dioxybis[5-oxo-] undergoes various chemical reactions, including:

    Oxidation: The peroxide bond in the compound makes it susceptible to further oxidation, leading to the formation of higher oxidation state products.

    Reduction: Reduction of the peroxide bond can yield the corresponding alcohols or ketones.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) are employed.

Major Products

    Oxidation: Higher oxidation state products, such as carboxylic acids or ketones.

    Reduction: Alcohols or ketones.

    Substitution: Esters or amides.

Scientific Research Applications

Pentanoic acid, 5,5’-dioxybis[5-oxo-] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 5,5’-dioxybis[5-oxo-] involves its ability to act as an oxidizing agent. The peroxide bond can undergo homolytic cleavage, generating free radicals that can initiate various chemical reactions. These free radicals can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

    Glutaric acid: A precursor in the synthesis of pentanoic acid, 5,5’-dioxybis[5-oxo-].

    Adipic acid: Another dicarboxylic acid with similar chemical properties.

    Succinic acid: A related compound with a shorter carbon chain.

Uniqueness

Pentanoic acid, 5,5’-dioxybis[5-oxo-] is unique due to its peroxide bond, which imparts distinct chemical reactivity compared to other dicarboxylic acids. This unique structure makes it valuable in specific chemical reactions and applications.

Properties

CAS No.

10195-54-7

Molecular Formula

C10H14O8

Molecular Weight

262.21 g/mol

IUPAC Name

5-(4-carboxybutanoylperoxy)-5-oxopentanoic acid

InChI

InChI=1S/C10H14O8/c11-7(12)3-1-5-9(15)17-18-10(16)6-2-4-8(13)14/h1-6H2,(H,11,12)(H,13,14)

InChI Key

AZCJWTGZSWIVHV-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CC(=O)OOC(=O)CCCC(=O)O

Origin of Product

United States

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